

## in vivo administration and dosage of CDE-096 in mice

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## **Application Notes and Protocols for CDE-096**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CDE-096** is a potent and specific small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).[1][2][3] PAI-1 is a key regulator of the fibrinolytic system and is implicated in a variety of pathological processes, including thrombosis, fibrosis, and cancer. **CDE-096** acts by binding to PAI-1 with high affinity, inducing conformational changes that prevent its interaction with target proteases such as tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1][3] This inhibitory action is reversible and allosteric, affecting both free and vitronectin-bound PAI-1.[1][3] These characteristics make **CDE-096** a valuable tool for research into the physiological and pathological roles of PAI-1 and a potential therapeutic candidate.

# Data Presentation In Vitro Potency of CDE-096

The following table summarizes the in vitro inhibitory potency of **CDE-096** against PAI-1 from various species.



Target	Assay	IC50 (nM)	Reference
Human PAI-1	tPA inactivation	30 ± 6	[1][3]
Human PAI-1	uPA inactivation	25 ± 4	[1][3]
Murine PAI-1	Not Specified	19	[2]
Rat PAI-1	Not Specified	22	[2]
Porcine PAI-1	Not Specified	18	[2]
Human PAI-1 (in presence of SMB cofactor)	uPA inactivation	360 ± 16	[3]

Note: SMB is a vitronectin-derived somatomedin B domain peptide that acts as a PAI-1 cofactor. The data indicates a ~14-fold reduction in **CDE-096** efficacy when PAI-1 is bound to SMB.[3]

### In Vivo Administration and Dosage in Mice

Currently, there is limited publicly available information detailing specific in vivo administration routes and dosages of **CDE-096** in mice. Preclinical studies with related PAI-1 inhibitors may provide a starting point for experimental design. For instance, a different PAI-1 inhibitor, TM5007, has been administered orally to rats at a dose of 300 mg/kg.[4] However, optimal dosage, vehicle, and administration route for **CDE-096** in mice would need to be determined empirically through pharmacokinetic and pharmacodynamic studies.

# Experimental Protocols In Vitro PAI-1 Inactivation Assay

This protocol is based on methods described for determining the IC50 of CDE-096.[1][3]

#### Materials:

- Active PAI-1 (human, murine, etc.)
- CDE-096



- Tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)
- Fluorogenic or chromogenic substrate for tPA or uPA
- Assay buffer (e.g., HBS with 0.1% BSA)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a stock solution of CDE-096 in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
- In a 96-well plate, add a constant concentration of active PAI-1 to each well.
- Add the serially diluted CDE-096 to the wells containing PAI-1. Include a control with no CDE-096.
- Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for **CDE-096** to bind to PAI-1.
- Add a constant concentration of tPA or uPA to each well to initiate the inactivation reaction by any remaining active PAI-1.
- Incubate for a time sufficient for PAI-1 to inhibit the protease in the absence of CDE-096.
- Add the fluorogenic or chromogenic substrate for the respective protease (tPA or uPA) to each well.
- Immediately measure the kinetic rate of substrate cleavage using a microplate reader at the appropriate excitation/emission or absorbance wavelength.
- Plot the rate of substrate cleavage against the concentration of CDE-096.
- Fit the data to a suitable dose-response curve to determine the IC50 value.



### **General Protocol for In Vivo Administration in Mice**

This is a generalized protocol and should be adapted based on the specific experimental design and the physicochemical properties of the **CDE-096** formulation.

#### Materials:

#### CDE-096

- Sterile vehicle for administration (e.g., saline, PBS, or a solution containing solubilizing agents like PEG300, Tween 80, or DMSO, ensuring the final concentration of organic solvents is non-toxic)
- Mice (strain, age, and sex appropriate for the study)
- Appropriate administration equipment (e.g., gavage needles for oral administration, sterile syringes and needles for injection)

#### Procedure:

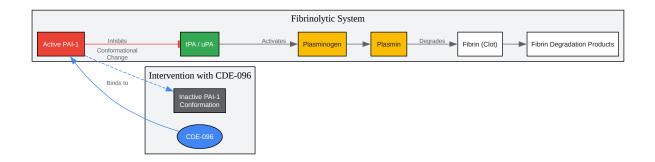
- Dose Preparation:
  - Prepare the dosing solution of CDE-096 in the chosen sterile vehicle on the day of administration.
  - Ensure the solution is homogenous and, if necessary, gently warm or sonicate to aid dissolution.
  - The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, with a typical dosing volume of 5-10 μL/g of body weight.
- Animal Handling and Administration:
  - Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
  - Administer the CDE-096 solution via the chosen route (e.g., intraperitoneal, intravenous, subcutaneous, or oral gavage).



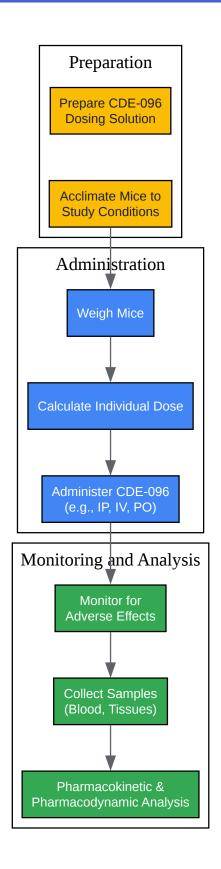
- For intraperitoneal (IP) injection, restrain the mouse appropriately and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
- For intravenous (IV) injection, the tail vein is commonly used. This may require warming the tail to dilate the veins.
- For subcutaneous (SC) injection, lift the skin on the back to form a tent and insert the needle at the base.
- For oral (PO) gavage, use a proper-sized, blunt-tipped gavage needle to deliver the solution directly into the stomach.
- Post-Administration Monitoring:
  - Monitor the mice regularly after administration for any signs of toxicity or adverse reactions.
  - Follow the experimental timeline for sample collection (e.g., blood, tissues) or endpoint analysis.

# Mandatory Visualization Signaling Pathway Diagram









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